molecular formula C10H13NO2 B3088927 (R)-3-(1-Amino-ethyl)-benzoic acid methyl ester CAS No. 1187930-21-7

(R)-3-(1-Amino-ethyl)-benzoic acid methyl ester

Cat. No. B3088927
CAS RN: 1187930-21-7
M. Wt: 179.22
InChI Key: JDYAYNLXJBZWGS-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-(1-Amino-ethyl)-benzoic acid methyl ester, also known as R-PEMA, is a chemical compound used in scientific research for its potential therapeutic applications. It is a chiral amino acid derivative that has gained attention due to its ability to modulate the activity of certain receptors in the brain. In

Scientific Research Applications

(R)-3-(1-Amino-ethyl)-benzoic acid methyl ester has been studied for its potential therapeutic applications in a variety of areas, including neurology, psychiatry, and cancer research. One of its primary uses is as a ligand for the sigma-1 receptor, which is involved in a range of cellular processes including calcium signaling, protein folding, and cell survival. This compound has been shown to modulate the activity of this receptor, leading to potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of (R)-3-(1-Amino-ethyl)-benzoic acid methyl ester is not fully understood, but it is thought to involve binding to the sigma-1 receptor and modulating its activity. This can lead to a range of downstream effects, including changes in ion channel activity, protein folding, and gene expression. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, including changes in neurotransmitter release, calcium signaling, and protein expression. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, as well as anti-cancer effects in cell culture and animal models.

Advantages and Limitations for Lab Experiments

One advantage of using (R)-3-(1-Amino-ethyl)-benzoic acid methyl ester in lab experiments is its specificity for the sigma-1 receptor, which allows for more targeted studies of this receptor's activity. Additionally, its ability to modulate a range of cellular processes makes it a versatile tool for studying a variety of biological systems. However, one limitation is the potential for off-target effects, which can complicate data interpretation.

Future Directions

There are a number of potential future directions for research on (R)-3-(1-Amino-ethyl)-benzoic acid methyl ester, including further studies of its therapeutic potential in neurodegenerative diseases and cancer. Additionally, there is interest in developing more selective ligands for the sigma-1 receptor, which could lead to more targeted therapies with fewer side effects. Finally, there is potential for using this compound as a tool for studying the role of the sigma-1 receptor in a range of biological processes.
In conclusion, this compound is a promising compound with a range of potential scientific research applications. Its ability to modulate the activity of the sigma-1 receptor makes it a versatile tool for studying a variety of biological systems, and its therapeutic potential in neurodegenerative diseases and cancer warrants further investigation.

properties

IUPAC Name

methyl 3-[(1R)-1-aminoethyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7H,11H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYAYNLXJBZWGS-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of methyl 3-{1-[(tert-butoxycarbonyl)amino]ethyl}benzoate (200 mg, 0.72 mmol) in 20% trifluoroacetic acid in dichloromethane (10 mL) was stirred at room temperature for 1.5 hours. After this time the mixture was concentrated under reduced pressure and the residue was dissolved in water and basified to pH 11 with aqueous ammonia. The mixture was extracted with ethyl acetate (2×15 mL) and the extracts were washed with brine (20 mL), dried (Na2SO4) and concentrated under reduced pressure to give methyl 3-(1-aminoethyl)benzoate (130 mg, 100%) as a pale yellow oil.
Quantity
200 mg
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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10 mL
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solvent
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Synthesis routes and methods II

Procedure details

600 mg of the methyl 3-(1-azidoethyl)benzoate [100-1] was dissolved in 15 mL of ethanol, 200 mg of 10% palladiumcarbon catalyst was added thereto, and stirred overnight in a hydrogen atmosphere. The insolubles were filtered through celite, washed with ethanol, and then the filtrate was concentrated under reduced pressure to obtain 300 mg of methyl 3-(1-aminoethyl)benzoate [100-2] as a colorless oily product.
Name
methyl 3-(1-azidoethyl)benzoate
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladiumcarbon
Quantity
200 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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